molecular formula C6H11Cl2N5 B6181452 4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine dihydrochloride CAS No. 2613381-80-7

4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine dihydrochloride

Cat. No.: B6181452
CAS No.: 2613381-80-7
M. Wt: 224.09 g/mol
InChI Key: HZUDAIUCFFLWPV-UHFFFAOYSA-N
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Description

4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine dihydrochloride is a chemical compound that has garnered significant interest in the scientific community due to its unique physical and chemical properties. It is characterized by its molecular formula C6H11Cl2N5 and a molecular weight of 224.1. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of research.

Preparation Methods

The synthesis of 4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine dihydrochloride involves several steps, typically starting with the preparation of the core diazolo-pyrazole structure. The synthetic route often includes the following steps:

    Formation of the diazolo-pyrazole core: This involves the cyclization of appropriate precursors under controlled conditions.

    Methylation: Introduction of methyl groups at the 4 and 6 positions using methylating agents.

    Amination: Introduction of the amine group at the 3 position.

    Formation of the dihydrochloride salt: This is achieved by treating the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors to handle the reactions efficiently .

Chemical Reactions Analysis

4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine dihydrochloride can be compared with other similar compounds, such as:

    4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine: The non-dihydrochloride form of the compound.

    4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine derivatives: Various derivatives with different substituents at the amine group or other positions.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications .

Properties

CAS No.

2613381-80-7

Molecular Formula

C6H11Cl2N5

Molecular Weight

224.09 g/mol

IUPAC Name

4,6-dimethyl-2H-pyrazolo[3,4-c]pyrazol-3-amine;dihydrochloride

InChI

InChI=1S/C6H9N5.2ClH/c1-3-4-5(7)8-9-6(4)11(2)10-3;;/h1-2H3,(H3,7,8,9);2*1H

InChI Key

HZUDAIUCFFLWPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NNC(=C12)N)C.Cl.Cl

Purity

0

Origin of Product

United States

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